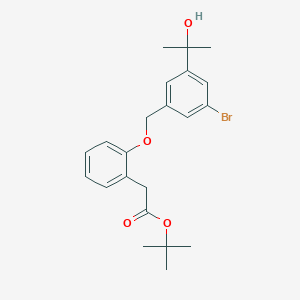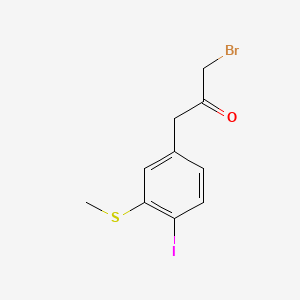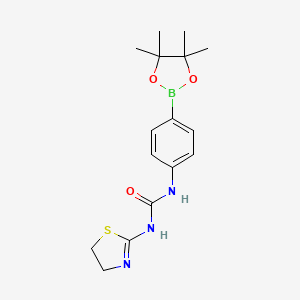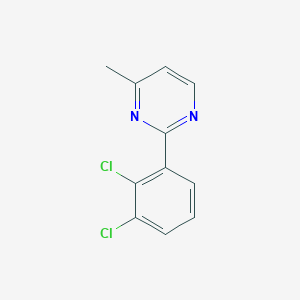![molecular formula C6H8BNO3 B14040013 [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)
[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a trideuteriomethoxy group at the 6-position and a boronic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid typically involves the introduction of the trideuteriomethoxy group and the boronic acid group onto the pyridine ring. One common method is the halogen-metal exchange followed by borylation.
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic routes such as palladium-catalyzed cross-coupling reactions. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of mild reaction conditions and readily available starting materials is crucial for industrial scalability .
Analyse Des Réactions Chimiques
Types of Reactions
[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents for halogen-metal exchange, palladium catalysts for cross-coupling reactions, and oxidizing agents for oxidation reactions. Typical reaction conditions involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce a variety of functional groups onto the pyridine ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound can be used in the development of new pharmaceuticals. Its unique structural properties allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
Mécanisme D'action
The mechanism of action of [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. The trideuteriomethoxy group may enhance the compound’s stability and binding affinity through isotopic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridinylboronic acids and their derivatives, such as:
- [6-Methoxypyridin-3-yl]boronic acid
- [6-Fluoropyridin-3-yl]boronic acid
- [6-Chloropyridin-3-yl]boronic acid
Uniqueness
The uniqueness of [6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid lies in the presence of the trideuteriomethoxy group, which can impart distinct chemical and physical properties compared to its non-deuterated analogs. This isotopic substitution can influence reaction kinetics, stability, and binding interactions, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C6H8BNO3 |
|---|---|
Poids moléculaire |
155.96 g/mol |
Nom IUPAC |
[6-(trideuteriomethoxy)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3/i1D3 |
Clé InChI |
DHADXDMPEUWEAS-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=NC=C(C=C1)B(O)O |
SMILES canonique |
B(C1=CN=C(C=C1)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)

![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)



![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)



